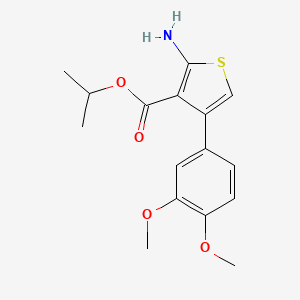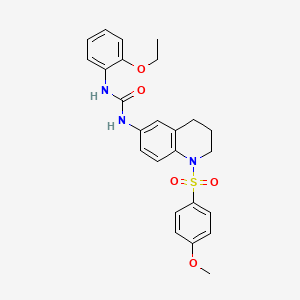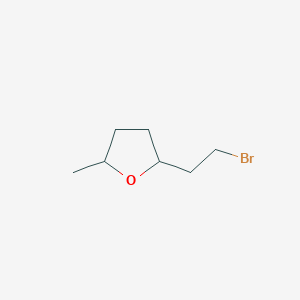![molecular formula C22H28ClN3O3S B2506313 Chlorhydrate de N-(3-(diméthylamino)propyl)-3,5-diméthoxy-N-(4-méthylbenzo[d]thiazol-2-yl)benzamide CAS No. 1215319-42-8](/img/structure/B2506313.png)
Chlorhydrate de N-(3-(diméthylamino)propyl)-3,5-diméthoxy-N-(4-méthylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 449.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Disrupteur de l'énergie des mycobactéries
Ce composé aurait un effet significatif sur l'énergie de Mycobacterium tuberculosis . Il s'agit d'une direction prometteuse pour le développement de nouvelles stratégies thérapeutiques contre les mycobactéries résistantes aux médicaments .
Inhibiteurs d'efflux
Les inhibiteurs d'efflux (EI) peuvent ralentir l'émergence de la résistance et avoir des effets positifs sur la durée du traitement . Ce composé, avec ses caractéristiques inhibitrices d'efflux, pourrait être un candidat potentiel pour les thérapies adjuvantes .
Agent de réticulation
“Chlorhydrate de N-(3-diméthylaminopropyl)-N′-éthylcarbodiimide”, un composé similaire, a été utilisé pour la post-fixation et la réticulation des espèces de petits ARN (ARN) à partir de tissus inclus en paraffine fixés au formol (FFPE) . Il est utilisé pour l'hybridation in situ fluorescente (FISH) et les signaux d'immunofluorescence (IF) .
Agent anti-inflammatoire et analgésique
Les dérivés du thiazole, qui sont structurellement similaires à ce composé, ont été observés pour présenter une activité anti-inflammatoire et analgésique accrue .
Développement de médicaments
Les caractéristiques inhibitrices d'efflux équilibrées du composé, la toxicité tolérable et les caractéristiques physicochimiques de type médicament en font un candidat potentiel pour le développement de médicaments futurs .
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes like cyclooxygenase (cox) and various cellular receptors .
Mode of Action
Thiazole derivatives have been shown to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX enzymes, which are involved in the synthesis of prostaglandins, thromboxanes, and prostacyclin . These molecules play key roles in inflammation, pain, and fever responses.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body
Result of Action
The results of the compound’s action are likely to depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of COX enzymes, it could potentially reduce inflammation and pain . .
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S.ClH/c1-15-8-6-9-19-20(15)23-22(29-19)25(11-7-10-24(2)3)21(26)16-12-17(27-4)14-18(13-16)28-5;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLGIJUXVEWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2506231.png)




![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)

![2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)


